Cas no 1853115-30-6 (5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde)

5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde is a bicyclic heterocyclic compound featuring a fused oxa-azabicyclo[2.2.1]heptane core linked to a furan-2-carbaldehyde moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both nitrogen and oxygen heteroatoms enhances its versatility as a building block for complex molecular architectures. Its aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. The rigid bicyclic framework may contribute to stereochemical control in downstream transformations. This compound is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules targeting central nervous system disorders.
5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde structure
1853115-30-6 structure
Product Name:5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde
CAS No:1853115-30-6
MF:C10H11NO3
MW:193.199242830276
CID:5704341
PubChem ID:130769865
Update Time:2025-05-26

5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL21823956
    • 1853115-30-6
    • EN300-725848
    • 5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde
    • 5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)furan-2-carbaldehyde
    • 2-Furancarboxaldehyde, 5-(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-
    • Inchi: 1S/C10H11NO3/c12-5-8-1-2-10(14-8)11-4-9-3-7(11)6-13-9/h1-2,5,7,9H,3-4,6H2
    • InChI Key: LZIFRUIYNHTPQZ-UHFFFAOYSA-N
    • SMILES: O1CC2CC1CN2C1=CC=C(C=O)O1

Computed Properties

  • Exact Mass: 193.07389321g/mol
  • Monoisotopic Mass: 193.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 42.7Ų

Experimental Properties

  • Density: 1.323±0.06 g/cm3(Predicted)
  • Boiling Point: 377.2±42.0 °C(Predicted)
  • pka: 2.37±0.20(Predicted)

5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725848-1.0g
5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde
1853115-30-6
1g
$0.0 2023-06-06

5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde Related Literature

Additional information on 5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde

Recent Advances in the Study of 5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde (CAS: 1853115-30-6)

The compound 5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde (CAS: 1853115-30-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of 5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde, which serves as a key intermediate in the synthesis of various biologically active molecules. The compound's bicyclic scaffold, featuring both oxygen and nitrogen heteroatoms, offers a robust platform for the development of novel pharmacophores. Researchers have successfully employed this compound in the synthesis of potential antiviral and anticancer agents, leveraging its ability to interact with specific biological targets.

In vitro and in vivo studies have demonstrated the compound's promising biological activity. For instance, derivatives of 5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde have shown inhibitory effects against certain viral proteases, suggesting potential applications in antiviral therapy. Additionally, preliminary data indicate that these derivatives may exhibit selective cytotoxicity against cancer cell lines, making them candidates for further investigation in oncology research.

The mechanism of action of 5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde and its derivatives is currently under investigation. Early findings suggest that the compound may modulate key signaling pathways involved in cell proliferation and apoptosis. Further studies are needed to elucidate the precise molecular interactions and optimize the compound's pharmacological properties.

In conclusion, 5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde represents a promising scaffold for the development of new therapeutic agents. Ongoing research efforts are focused on expanding its synthetic applications, improving its biological activity, and exploring its potential in various disease models. The compound's unique structural features and versatile reactivity position it as a valuable tool in medicinal chemistry and drug discovery.

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